

Application Notes and Protocols for Screening Lepetegravir Activity

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Compound of Interest

Compound Name: *Lepetegravir*

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Introduction

Lepetegravir (also known as S/GSK1265744 or simply GSK744) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated robust antiviral activity against various HIV-1 clades.^[1] Its mechanism of action involves blocking the essential step of integrating the viral DNA into the host cell's genome, a critical stage in the HIV replication cycle.^{[2][3]} This document provides detailed application notes and protocols for conducting cell-based assays to screen and characterize the antiviral activity of **Lepetegravir**.

Data Presentation: In Vitro Activity of Lepetegravir

The following tables summarize the quantitative data on the antiviral potency and cytotoxicity of **Lepetegravir** in various cell lines and under different experimental conditions.

Table 1: Antiviral Potency (EC50) of **Lepetegravir** against HIV-1

Cell Line	Virus Strain	Assay Method	EC50 (nM)	Reference(s)
Peripheral Blood Mononuclear Cells (PBMCs)	HIV-1 Ba-L	-	0.22	[2][4]
Peripheral Blood Mononuclear Cells (PBMCs)	HIV-1 NL432	-	0.34	[2]
MT-4	HIV-1 IIIB	MTT Assay	1.3	[2]
MT-4	HIV-1 IIIB	CellTiter-Glo	0.57	[2]
TZM-bl	Pseudotyped Virus (R7/3)	β -galactosidase reporter	0.28	[1]
TZM-bl	Pseudotyped Virus (Various Clades)	β -galactosidase reporter	0.17 - 1.38 (mean 0.91 fold-change)	[1]
CIP4	Pseudotyped HIV (PHIV)	Luciferase reporter	0.5	[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity (CC50) of **Lepetegravir**

Cell Line	Assay Method	CC50 (μ M)	Reference(s)
IM-9	CellTiter-Glo	6.4	[2][5]
U-937	CellTiter-Glo	5.0	[2][5]
MT-4	CellTiter-Glo	9.2	[2][5]
Molt-4	CellTiter-Glo	13	[2][5]
Unstimulated PBMCs	CellTiter-Glo	120	[2]
Stimulated PBMCs	CellTiter-Glo	42	[2]

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 3: Selectivity Index (SI) of **Lepetegravir**

Cell Line	SI (CC50 / EC50)	Reference(s)
PBMCs	> 22,000	[2]

The Selectivity Index is a measure of the therapeutic window of a drug, with higher values indicating a more favorable safety profile.

Experimental Protocols

HIV-1 Replication Assay using TZM-bl Reporter Cells

This assay is designed to measure the inhibition of HIV-1 replication by **Lepetegravir** in a single-round infection model using TZM-bl cells. These cells are engineered to express CD4, CCR5, and CXCR4, and they contain integrated copies of the luciferase and β -galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7]

Materials:

- TZM-bl cells
- Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin)
- HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
- **Lepetegravir** stock solution (in DMSO)
- 96-well cell culture plates (clear bottom, black or white opaque walls for luminescence)
- Luciferase assay reagent (e.g., Bright-Glo™, Britelite™)
- Luminometer

Protocol:

- **Cell Seeding:** Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[8]
- **Compound Preparation:** Prepare serial dilutions of **Lepetegravir** in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
- **Compound Addition:** Carefully remove the medium from the wells and add 50 μ L of the diluted **Lepetegravir** solutions to the appropriate wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
- **Virus Infection:** Add 50 μ L of HIV-1 virus stock (at a pre-determined titer to give a sufficient signal) to each well, except for the cell control wells.
- **Incubation:** Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[8][9]
- **Lysis and Luminescence Reading:** After incubation, remove 100 μ L of the supernatant. Add 100 μ L of luciferase assay reagent to each well.[9] Incubate for 2 minutes at room temperature to ensure complete cell lysis.
- **Data Acquisition:** Measure the luminescence using a luminometer.
- **Data Analysis:** Calculate the percent inhibition of viral replication for each **Lepetegravir** concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of **Lepetegravir** on the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Materials:

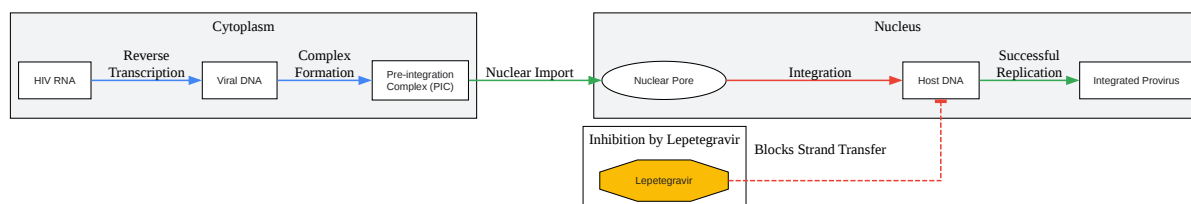
- Target cells (e.g., MT-4, PBMCs)
- Complete Growth Medium

- **Lepeteggravir** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
- Microplate reader (absorbance at 570 nm)

Protocol:

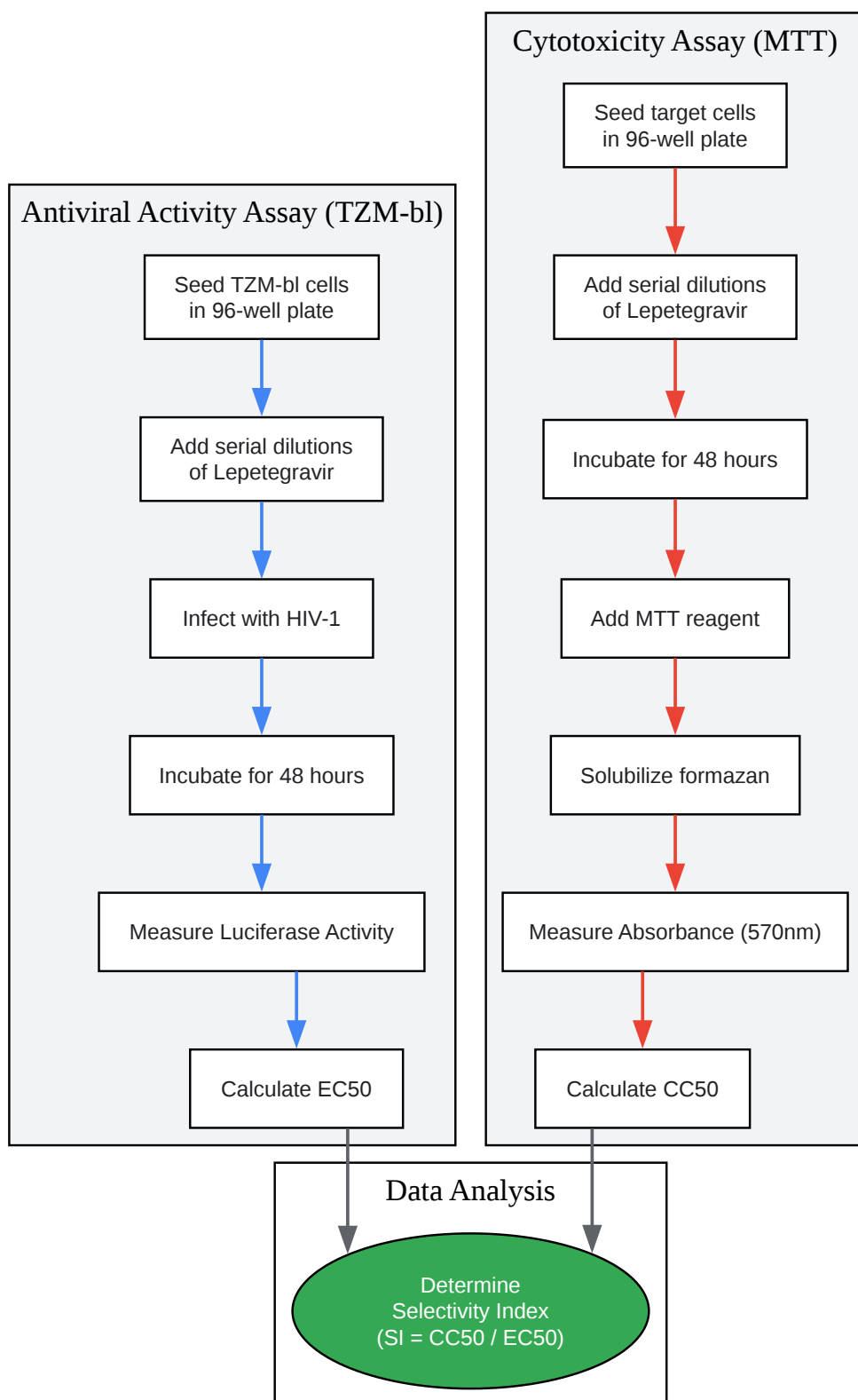
- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density (e.g., 5×10^4 cells/well for suspension cells) in 100 μ L of complete growth medium.
- **Compound Addition:** Add serial dilutions of **Lepeteggravir** to the wells. Include wells with medium only (blank) and wells with cells and DMSO (vehicle control).
- **Incubation:** Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[10\]](#)
- **Formazan Solubilization:** Add 100 μ L of solubilization solution to each well.[\[10\]](#) Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate overnight.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percent cytotoxicity for each **Lepeteggravir** concentration relative to the vehicle control. Determine the CC₅₀ value by plotting the percent cytotoxicity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations



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Caption: HIV-1 integration pathway and the mechanism of action of **Lepetegravir**.



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Caption: Workflow for determining the antiviral activity and cytotoxicity of **Lepetegravir**.

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